molecular formula C20H29N3O3 B605643 (1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione CAS No. 195966-93-9

(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione

Cat. No.: B605643
CAS No.: 195966-93-9
M. Wt: 359.5 g/mol
InChI Key: RTNMRJRMTGSUAE-UXVBPGSQSA-N
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Mechanism of Action

While the specific mechanism of action for Aspergillimide is not detailed in the search results, it is noted that Aspergillimides are equivalent to paraherquamides which have lost both the dioxygenated 7-membered ring and the phenyl ring to which this is fused; gaining in their place a C8-keto group .

Future Directions

The roles of the toxins of Aspergilli must be understood from a complex ecological perspective, taking mold-plant, mold-microbe, and mold-animal interactions into account . This understanding can lead to the development of new treatments and applications for Aspergillimide and similar compounds.

Preparation Methods

The synthesis of aspergillimide involves several key steps, including oxidative and reductive radical cyclizations. These steps are crucial for constructing the complex skeleton of the compound, which includes a cyclopentane and spiro-succinimide unit .

Comparison with Similar Compounds

. These compounds share a similar core structure but differ in their specific functional groups and biological activities. Aspergillimide is unique due to its spiro-succinimide unit, which is not present in other related compounds . Similar compounds include:

Properties

IUPAC Name

(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNMRJRMTGSUAE-UXVBPGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017581
Record name Aspergillimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195966-93-9
Record name Aspergillimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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